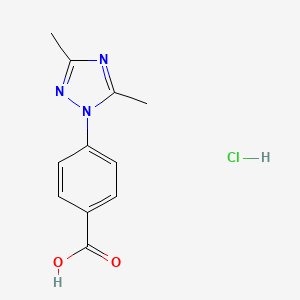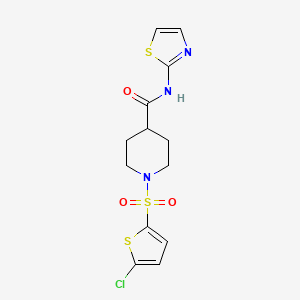![molecular formula C20H17F3N4O2 B2368791 8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-61-8](/img/structure/B2368791.png)
8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a synthetic organic compound belonging to the class of triazine derivatives It boasts a complex structure characterized by the presence of various functional groups such as p-tolyl, trifluoromethyl, and imidazo[2,1-c][1,2,4]triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multiple steps, starting with the preparation of imidazo[2,1-c][1,2,4]triazine scaffold. This is followed by selective functionalization at different positions of the triazine ring to introduce the p-tolyl and trifluoromethylbenzyl groups. Standard organic synthesis techniques such as nucleophilic substitution, catalytic hydrogenation, and cyclization reactions are employed.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial. Employing continuous flow reactors and automated synthesis platforms ensures consistent product quality and yields.
Chemical Reactions Analysis
Types of Reactions: 8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is known to undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its respective oxides using oxidizing agents.
Reduction: Reduction to its respective amines or alcohols under suitable reducing conditions.
Substitution: Functional group exchanges, particularly at the p-tolyl and trifluoromethylbenzyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substituting agents like halogens and nucleophiles.
Major Products: The primary products from these reactions include various substituted derivatives of the original compound, each exhibiting different chemical and physical properties.
Scientific Research Applications
Chemistry: In synthetic chemistry, 8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione serves as a building block for designing new molecules with potential chemical reactivity and interaction characteristics.
Biology: In biological research, this compound is utilized to investigate enzyme inhibition and receptor binding due to its potential to interact with specific protein targets.
Medicine: Pharmacologically, it is explored for its activity against various biological pathways, potentially offering therapeutic effects in treating diseases like cancer or infections.
Industry: Industrial applications include its use as an intermediate in manufacturing specialty chemicals, materials science for creating new polymers and resins with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can either inhibit or activate the target, leading to a cascade of biochemical events that culminate in the desired therapeutic or functional outcome.
Comparison with Similar Compounds
Similar Compounds
8-(p-Tolyl)-2-(4-chlorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
8-(p-Tolyl)-2-(4-methoxybenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
8-(m-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
Uniqueness: What sets 8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione apart is its specific substitution pattern and the unique trifluoromethyl group, which imparts distinctive electronic properties, impacting its reactivity and interaction profile.
So, does this fit the bill for your detailed article?
Properties
IUPAC Name |
8-(4-methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-13-2-8-16(9-3-13)25-10-11-26-17(28)18(29)27(24-19(25)26)12-14-4-6-15(7-5-14)20(21,22)23/h2-9H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQWPAHNAKCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2368712.png)

![2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2368715.png)
![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)
![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2368717.png)
![Bicyclo[2.2.1]heptane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2368718.png)

![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)
![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)
![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)
